molecular formula C18H13ClF4N2OS B2397807 5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1031223-80-9

5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one

Cat. No.: B2397807
CAS No.: 1031223-80-9
M. Wt: 416.82
InChI Key: KSYBTGKPDLNXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoxaline derivative featuring a fused thiazolo[3,4-a]quinoxaline core. Key structural attributes include:

  • Substituents: A 2-chloro-6-fluorobenzyl group at position 5 and a trifluoromethyl (-CF₃) group at position 6.
  • Molecular complexity: The presence of halogen (Cl, F) and electron-withdrawing groups (-CF₃) may enhance binding interactions in biological systems or material applications.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF4N2OS/c19-12-2-1-3-13(20)11(12)7-24-15-6-10(18(21,22)23)4-5-14(15)25-9-27-8-16(25)17(24)26/h1-6,16H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYBTGKPDLNXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(C3=C(N2CS1)C=CC(=C3)C(F)(F)F)CC4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a thiazoloquinoxaline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on diverse sources.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of key intermediates through various chemical reactions. The general synthetic pathway includes:

  • Formation of Thiazole Ring : The initial step typically involves the reaction of appropriate precursors to form the thiazole ring.
  • Quinoxaline Formation : Subsequent reactions lead to the formation of the quinoxaline structure.
  • Substitution Reactions : The introduction of chloro and trifluoromethyl groups is achieved through electrophilic aromatic substitution methods.

Antiviral Activity

Recent studies have highlighted the compound's potent activity against HIV-1. The structure-activity relationship (SAR) indicates that the 2-chloro-6-fluoro substitution significantly enhances antiviral efficacy. In particular, compounds with this substitution exhibited picomolar activity against wild-type HIV-1 and demonstrated broad-spectrum inhibitory effects against clinically relevant HIV-1 mutants .

CompoundActivity Against HIV-1IC50 Value (μM)
2-Cl-6-F-S-DABOsHigh<0.001
2,6-Difluorobenzyl DerivativesModerate0.01

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, its derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 0.008 to 0.06 μg/mL , outperforming standard antibiotics like ampicillin .

BacteriaMIC (μg/mL)Reference Drug
S. pneumoniae0.008Ampicillin
Staphylococcus epidermidis0.03Streptomycin
E. coli0.06Ciprofloxacin

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Viral Replication : The antiviral action is primarily attributed to the inhibition of reverse transcriptase (RT) activity in HIV-1 infected cells.
  • Bacterial Cell Wall Disruption : The antibacterial effects are thought to arise from interference with bacterial cell wall synthesis and function.

Study on Antiviral Activity

A study published in Journal of Medicinal Chemistry reported that derivatives similar to our compound exhibited high potency against HIV-1 with specific focus on their structure-activity relationships . This research underscores the importance of substituents in enhancing biological activity.

Study on Antibacterial Efficacy

Another investigation focused on the antibacterial properties revealed that certain derivatives had significantly lower spontaneous frequencies of resistance compared to conventional antibiotics, suggesting a robust mechanism against bacterial adaptation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities and are discussed for comparative analysis:

Compound Name CAS Number Core Structure Substituents Molecular Formula Molecular Weight
5-(2-Chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one (Target Compound) Not Provided Thiazolo[3,4-a]quinoxaline 5: 2-chloro-6-fluorobenzyl; 7: -CF₃ Likely C₁₉H₁₃ClF₄N₂OS ~442.8 (estimated)
5-(2-Chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one 1008960-75-5 Pyrido[1,2-a]quinoxaline 5: 2-chlorobenzyl; 3: -CF₃ C₂₀H₁₇ClF₃N₂O 403.8
5-(4-Methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one 1024019-81-5 Thiazolo[3,4-a]quinoxaline 5: 4-methylbenzyl; 7: -CF₃ C₁₉H₁₇F₃N₂OS 378.4

Structural and Functional Differences

(a) Core Heterocyclic System
  • Target Compound: Thiazolo[3,4-a]quinoxaline (sulfur-containing heterocycle). The sulfur atom may enhance polar interactions and influence redox properties.
  • Pyridoquinoxaline Analog (CAS 1008960-75-5): Pyrido[1,2-a]quinoxaline (nitrogen-rich fused system). The absence of sulfur and presence of additional nitrogen atoms could alter solubility and hydrogen-bonding capacity .
(b) Substituent Effects
  • Halogenated Benzyl Groups: The target compound’s 2-chloro-6-fluorobenzyl group introduces steric hindrance and electronic effects due to halogens at ortho positions.
  • Trifluoromethyl Position :
    • The -CF₃ group at position 7 (target) vs. position 3 (CAS 1008960-75-5) may affect molecular dipole moments and binding interactions in biological targets.
(c) Molecular Weight and Solubility
  • The target compound’s higher molecular weight (estimated ~442.8 vs. 378.4 for CAS 1024019-81-5) suggests reduced solubility in polar solvents, which could be mitigated by the fluorine atoms’ lipophilicity.

Hypothetical Research Findings

While direct experimental data are unavailable, inferences can be drawn from structural analogs:

Bioactivity: Thiazoloquinoxalines (e.g., CAS 1024019-81-5) are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic cores . The pyridoquinoxaline analog (CAS 1008960-75-5) may exhibit distinct pharmacological profiles due to nitrogen-rich aromaticity .

Synthetic Accessibility: Microwave-assisted synthesis (as in ) could streamline the preparation of thiazoloquinoxaline derivatives, including the target compound .

Crystallography :

  • Programs like SHELXL () are critical for resolving complex structures, particularly halogenated systems where precise bond-length analysis is required .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.